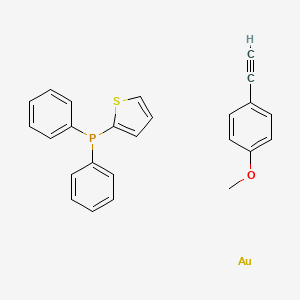
Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold is a complex organometallic compound that combines the properties of phosphane, thiophene, ethynyl, and gold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold typically involves multi-step reactions. One common method includes the following steps:
Formation of Diphenyl(thiophen-2-yl)phosphane: This can be achieved through the reaction of thiophene-2-boronic acid with diphenylphosphine in the presence of a palladium catalyst.
Synthesis of 1-ethynyl-4-methoxybenzene: This compound can be synthesized via the Sonogashira coupling reaction between 4-iodoanisole and ethynyltrimethylsilane, followed by deprotection.
Complexation with Gold: The final step involves the coordination of the synthesized ligands with a gold precursor, such as chloro(triphenylphosphine)gold(I), under suitable conditions to form the desired organometallic complex.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phosphane and thiophene moieties can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the ethynyl group can produce alkenes or alkanes.
Scientific Research Applications
Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold has several scientific research applications:
Catalysis: It can act as a catalyst in various organic transformations, including cross-coupling reactions and oxidation processes.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of organic semiconductors and light-emitting diodes (OLEDs).
Medicinal Chemistry: Its potential bioactivity is being explored for the development of new therapeutic agents, particularly in the field of anti-cancer research.
Mechanism of Action
The mechanism of action of Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold involves its interaction with molecular targets through coordination chemistry. The gold center can facilitate various catalytic processes by stabilizing reaction intermediates and lowering activation energies. The thiophene and phosphane moieties contribute to the compound’s electronic properties, enhancing its reactivity and selectivity in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: A simpler phosphane compound without the thiophene and ethynyl groups.
Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.
Gold(I) chloride: A common gold precursor used in the synthesis of gold complexes.
Uniqueness
Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold is unique due to its combination of phosphane, thiophene, and ethynyl groups coordinated to a gold center. This unique structure imparts distinct electronic and catalytic properties, making it valuable for specialized applications in catalysis, material science, and medicinal chemistry.
Properties
Molecular Formula |
C25H21AuOPS |
|---|---|
Molecular Weight |
597.4 g/mol |
IUPAC Name |
diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold |
InChI |
InChI=1S/C16H13PS.C9H8O.Au/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;1-3-8-4-6-9(10-2)7-5-8;/h1-13H;1,4-7H,2H3; |
InChI Key |
HWIUTLSXZCXKKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CS3.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















